REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:26]=[CH:25][C:5]([C:6]([CH:8]([O:15][C:16](OC2C=CC=CC=2)=[O:17])[CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=O)=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+:31]>C(O)(=O)C>[Cl:1][C:2]1[CH:26]=[CH:25][C:5]([C:6]2[NH:31][C:16](=[O:17])[O:15][C:8]=2[CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
methyl 4-(4-chlorobenzoyl)-4-phenoxycarbonyloxybutyrate
|
Quantity
|
61.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C(CCC(=O)OC)OC(=O)OC2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
62.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
water was added to the resulting residue
|
Type
|
CUSTOM
|
Details
|
the crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
These were recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1NC(OC1CCC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.6 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |